Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
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Overview
Description
Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex organic compound that consists of multiple functional groups, including an azepanone ring, a diol, and isocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane typically involves multi-step organic reactions. The azepanone ring can be synthesized through cyclization reactions, while the diol and isocyanate groups can be introduced through subsequent functionalization steps. Common reagents used in these reactions include amines, alcohols, and isocyanates under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactivity of isocyanate groups.
Chemical Reactions Analysis
Types of Reactions
Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The azepanone ring can be reduced to form secondary amines.
Substitution: The isocyanate groups can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., primary amines). Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include ureas, carbamates, secondary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as components in drug delivery systems.
Medicine
In medicine, the compound’s derivatives could be investigated for their therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives due to its reactive isocyanate groups.
Mechanism of Action
The mechanism of action of Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves its interaction with various molecular targets. The isocyanate groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The azepanone ring and diol groups may also contribute to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Caprolactam: Similar to the azepanone ring in structure but lacks the additional functional groups.
Trimethylolpropane: Contains a diol group similar to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol but lacks the azepanone and isocyanate groups.
Isophorone diisocyanate: Contains isocyanate groups similar to 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane but lacks the azepanone and diol groups.
Uniqueness
The uniqueness of Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications. This makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C24H43N3O6 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2.C6H11NO.C6H14O3/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;8-6-4-2-1-3-5-7-6;1-2-6(3-7,4-8)5-9/h10H,4-7H2,1-3H3;1-5H2,(H,7,8);7-9H,2-5H2,1H3 |
InChI Key |
YZWTXTICMTVIHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CCC(=O)NCC1 |
Related CAS |
68610-70-8 |
Origin of Product |
United States |
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